molecular formula C17H17N3O4S2 B2704881 1-((4-nitrophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole CAS No. 868217-00-9

1-((4-nitrophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole

Cat. No.: B2704881
CAS No.: 868217-00-9
M. Wt: 391.46
InChI Key: IMIKVQRVBAMTCF-UHFFFAOYSA-N
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Description

1-((4-Nitrophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole is a synthetic hybrid compound designed for research applications, incorporating a 4,5-dihydro-1H-imidazole (imidazoline) core scaffold. The imidazoline scaffold is a recognized privileged structure in medicinal chemistry, present in a variety of compounds with broad biological activities . This particular molecule is functionalized with a (4-nitrophenyl)sulfonyl group, a motif often associated with modulating biological activity and physicochemical properties , and a (1-phenylethyl)thio ether chain, which can enhance lipophilicity and influence molecular recognition. Researchers may find value in this compound for exploring structure-activity relationships (SAR), particularly in the development of pharmacologically active molecules. The dihydroimidazole core is of significant interest in medicinal chemistry for the design of novel therapeutic agents . This product is intended for chemical and biological research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-13(14-5-3-2-4-6-14)25-17-18-11-12-19(17)26(23,24)16-9-7-15(8-10-16)20(21)22/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIKVQRVBAMTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-nitrophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common route includes the following steps:

    Formation of the dihydroimidazole ring: This can be achieved by reacting an appropriate diamine with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the reaction of the dihydroimidazole intermediate with a sulfonyl chloride derivative, such as 4-nitrobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the phenylethylsulfanyl group: This can be done by reacting the sulfonylated dihydroimidazole with a phenylethylthiol derivative under suitable conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-nitrophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The phenylethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((4-nitrophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((4-nitrophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the phenylethylsulfanyl group can modulate the compound’s overall binding affinity and specificity. The dihydroimidazole ring provides structural rigidity and contributes to the compound’s stability.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonyl- and Thioether-Substituted Imidazoles

Compound Name Molecular Formula Molecular Weight (g/mol) Sulfonyl Group Thioether Group Key Properties/Notes
Target Compound: 1-((4-nitrophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole C₁₇H₁₇N₃O₄S₂ 407.46 4-Nitrophenyl 1-Phenylethyl High lipophilicity due to bulky phenylethyl group; moderate solubility in organic solvents
1-((4-Nitrophenyl)sulfonyl)-2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole C₁₆H₁₄N₄O₆S₂ 422.43 4-Nitrophenyl 4-Nitrobenzyl Dual nitro groups enhance electron-withdrawing effects; higher polarity
1-((4-Nitrophenyl)sulfonyl)-2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole C₁₆H₁₄ClN₃O₄S₂ 411.88 4-Nitrophenyl 4-Chlorobenzyl Chlorine substituent provides moderate electron withdrawal; improved thermal stability
1-((3,4-Dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole C₁₇H₁₈N₂O₂S 314.40 3,4-Dimethylphenyl Phenyl Reduced electron withdrawal; increased lipophilicity and steric hindrance
1-(Benzenesulfonyl)-2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazole C₁₆H₁₃Cl₂N₃O₂S₂ 438.33 Benzenesulfonyl 3,4-Dichlorobenzyl Dichloro substitution enhances hydrophobicity; potential for halogen bonding

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs):

    • The 4-nitrophenylsulfonyl group in the target compound and ’s derivative strongly withdraw electrons, polarizing the imidazole ring and enhancing reactivity toward nucleophilic attack .
    • In contrast, the 3,4-dimethylphenylsulfonyl group () and benzenesulfonyl group () are less electron-withdrawing, resulting in reduced ring polarization .
  • Steric and Lipophilic Effects:

    • The 1-phenylethylthio group in the target compound introduces greater steric bulk compared to smaller substituents like 4-chlorobenzyl () or phenyl (). This bulk may hinder intermolecular interactions but improve membrane permeability in biological systems .
    • Lipophilicity increases with aromatic or alkyl substituents (e.g., phenylethyl, dichlorobenzyl), as seen in the target compound and ’s derivative .

Research Findings and Implications

  • Structural Insights: Substituents on the sulfonyl and thioether groups dictate molecular conformation. For example, nitro groups () induce planarization of the imidazole ring, while bulky groups (e.g., phenylethyl) may distort the ring geometry .
  • Potential Applications: While direct bioactivity data are unavailable for the target compound, analogs with chloro or nitro substituents () have shown promise in herbicide development (e.g., ’s 唑酮草酯) .

Biological Activity

The compound 1-((4-nitrophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole belongs to a class of imidazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Imidazole Ring : A five-membered ring containing two nitrogen atoms.
  • Sulfonyl Group : A functional group that enhances solubility and biological activity.
  • Nitrophenyl Group : Contributes to the compound's electronic properties and potential interactions with biological targets.

Anti-inflammatory and Antifungal Properties

Recent studies have highlighted the dual biological activity of imidazole derivatives, including anti-inflammatory and antifungal effects. For instance, a study synthesized various imidazole derivatives, including those similar to our compound, and evaluated their activities:

  • Anti-inflammatory Activity : Six compounds exhibited significant anti-inflammatory effects with inhibition rates ranging from 49.58% to 58.02% in vivo, comparable to standard drugs like indomethacin .
  • Antifungal Activity : Two compounds demonstrated notable antifungal activity against specific strains with a minimum inhibitory concentration (MIC) of 12.5 μg/mL .

The anti-inflammatory mechanism is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway. The presence of the nitrophenyl group may enhance interaction with COX enzymes or other inflammatory mediators. Additionally, the imidazole ring can interact with various biomolecules, potentially modulating their activity.

Case Study 1: Synthesis and Evaluation

A series of imidazole derivatives were synthesized using multistep synthesis techniques involving starting materials like 4-methoxyphenyl glyoxal. The synthesized compounds underwent structural characterization through modern analytical techniques such as IR, NMR, and MS. The evaluation included both in vitro and in vivo tests for anti-inflammatory and antifungal activities .

Compound IDAnti-inflammatory Activity (%)Antifungal Activity (MIC µg/mL)
2-h49.58-
2-l58.02-
3-h-12.5
3-l-12.5

Case Study 2: Pharmacological Profile

In another study focused on imidazole derivatives, compounds were evaluated for analgesic effects alongside their anti-inflammatory properties. Results indicated that specific derivatives provided significant protection against induced pain models, showcasing their potential as multi-functional therapeutic agents .

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